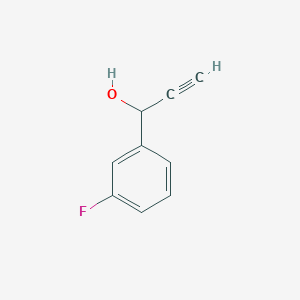

1-(3-Fluorophenyl)prop-2-yn-1-ol

Description

BenchChem offers high-quality 1-(3-Fluorophenyl)prop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)prop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCCBLHUZGVITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801300946 | |

| Record name | α-Ethynyl-3-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-40-6 | |

| Record name | α-Ethynyl-3-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Ethynyl-3-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801300946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Fluorophenyl)prop-2-yn-1-ol: Synthesis, Properties, and Reactivity

Introduction

1-(3-Fluorophenyl)prop-2-yn-1-ol is a synthetically valuable propargylic alcohol. Its structure, featuring a terminal alkyne, a secondary alcohol, and a fluorinated aromatic ring, makes it a versatile building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the alkyne and alcohol functionalities serve as handles for a wide array of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its reactivity, tailored for researchers and professionals in drug development and organic synthesis.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 1-(3-Fluorophenyl)prop-2-yn-1-ol is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 2107-40-6 | |

| Molecular Formula | C₉H₇FO | |

| Molecular Weight | 150.15 g/mol | |

| Appearance | Yellow liquid | |

| Purity | Typically ≥95% |

Spectroscopic Characterization

The structural features of 1-(3-Fluorophenyl)prop-2-yn-1-ol give rise to a predictable spectroscopic signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, and acetylenic protons. The aromatic protons on the 3-fluorophenyl ring will appear as complex multiplets in the range of δ 7.0-7.5 ppm. The methine proton adjacent to the hydroxyl group and the aromatic ring would likely be a doublet around δ 5.5 ppm. The terminal acetylenic proton should appear as a singlet or a narrow triplet around δ 2.5-3.0 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon NMR will show signals for the aromatic carbons, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant. The two sp-hybridized carbons of the alkyne will appear in the δ 70-90 ppm region. The methine carbon attached to the hydroxyl group will be in the δ 60-70 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the alcohol at approximately 3300-3400 cm⁻¹. A sharp, weak absorption around 3300 cm⁻¹ for the ≡C-H stretch and a weak to medium absorption for the C≡C triple bond stretch near 2100 cm⁻¹ are also expected. The C-F bond will have a strong absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

-

Mass Spectrometry: The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 150. Common fragmentation patterns would include the loss of water (M-18) and the cleavage of the propargylic group.

Synthesis of 1-(3-Fluorophenyl)prop-2-yn-1-ol

The most direct and widely used method for the synthesis of secondary propargylic alcohols is the nucleophilic addition of an acetylide to an aldehyde.[1] In the case of 1-(3-Fluorophenyl)prop-2-yn-1-ol, this involves the reaction of 3-fluorobenzaldehyde with an ethynyl nucleophile, typically generated from acetylene gas or a protected acetylene equivalent. A common and practical approach utilizes a Grignard reagent.[2]

Experimental Protocol: Alkynylation of 3-Fluorobenzaldehyde using Ethynylmagnesium Bromide

This protocol describes a standard laboratory-scale synthesis. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the moisture-sensitive nature of the Grignard reagent.

Materials:

-

3-Fluorobenzaldehyde

-

Ethynylmagnesium bromide (0.5 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-fluorobenzaldehyde (1.0 equivalent) dissolved in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Grignard Reagent: Add the ethynylmagnesium bromide solution (1.1 equivalents) dropwise to the stirred solution of the aldehyde via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-(3-Fluorophenyl)prop-2-yn-1-ol.

Caption: Synthetic workflow for 1-(3-Fluorophenyl)prop-2-yn-1-ol.

Chemical Reactivity and Synthetic Applications

The dual functionality of 1-(3-Fluorophenyl)prop-2-yn-1-ol makes it a versatile intermediate for the synthesis of more complex molecules.

Reactions of the Hydroxyl Group

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(3-fluorophenyl)prop-2-yn-1-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation. This ynone is a valuable Michael acceptor.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers to introduce protecting groups or to modify the molecule's properties.

Reactions of the Alkyne Group

-

Sonogashira Coupling: The terminal alkyne is an excellent substrate for palladium-catalyzed Sonogashira coupling with aryl or vinyl halides.[3][4][5][6] This reaction forms a new carbon-carbon bond, extending the conjugated system.

-

Click Chemistry: 1-(3-Fluorophenyl)prop-2-yn-1-ol is a suitable partner in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".[7][8][9] This reaction provides a highly efficient route to 1,2,3-triazoles, which are important pharmacophores.

-

Meyer-Schuster Rearrangement: Under acidic conditions or with certain metal catalysts, propargylic alcohols undergo a rearrangement to form α,β-unsaturated carbonyl compounds.[10][11][12][13] In this case, 1-(3-fluorophenyl)prop-2-yn-1-ol would rearrange to 1-(3-fluorophenyl)prop-2-en-1-one.

Caption: Key reaction pathways of 1-(3-Fluorophenyl)prop-2-yn-1-ol.

Safety Information

Conclusion

1-(3-Fluorophenyl)prop-2-yn-1-ol is a valuable and versatile chemical intermediate. Its synthesis is readily achievable through standard organic transformations. The presence of three distinct functional moieties—a fluorinated aromatic ring, a secondary alcohol, and a terminal alkyne—provides a rich platform for the development of a diverse range of more complex molecules for applications in medicinal chemistry and materials science. The reactivity of this compound, particularly in coupling reactions, makes it a key building block for the construction of novel molecular architectures.

References

-

H. C. Kolb, M. G. Finn, and K. B. Sharpless, "Click Chemistry: Diverse Chemical Function from a Few Good Reactions," Angewandte Chemie International Edition, vol. 40, no. 11, pp. 2004-2021, 2001. [Link]

-

MySkinRecipes. "1-(3-fluorophenyl)prop-2-yn-1-ol." [Link]

-

Organic Chemistry Portal. "Sonogashira Coupling." [Link]

-

PubChem. "3-(3-Fluorophenyl)prop-2-yn-1-ol." [Link]

- Google Patents. "Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid."

-

ResearchGate. "Characterization of the structural, spectroscopic, nonlinear optical, electronic properties and antioxidant activity of the N-{4'-[(E)-3-(Fluorophenyl)-1-(phenyl)-prop-2-en-1-one]}-acetamide." [Link]

-

Chemistry LibreTexts. "Sonogashira Coupling." [Link]

-

MDPI. "Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines." [Link]

-

Journal of the Chemical Society C: Organic. "Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde." [Link]

-

ResearchGate. "How can I perform click reaction of propagyl bromide and sodium azide?" [Link]

-

Organic & Biomolecular Chemistry. "Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts." [Link]

- Google Patents. "1,3-oxathiane compounds and their use in flavor and fragrance compositions."

-

Organic Letters. "Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids." [Link]

-

Wikipedia. "Sonogashira coupling." [Link]

- Google Patents. "Pharmaceutical propylene glycol."

-

PubMed. "Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions." [Link]

-

National Institutes of Health. "Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides." [Link]

-

eScholarship.org. "Electrophilic halogenations of propargyl alcohols." [Link]

-

Cheméo. "Chemical Properties of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1)." [Link]

- Google Patents.

-

MDPI. "3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole." [Link]

-

Chemical Reviews. "A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids." [Link]

-

Organic Reactions. "The Meyer–Schuster Rearrangement." [Link]

-

National Institutes of Health. "Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex." [Link]

-

The Journal of Organic Chemistry. "SOCl2-Catalyzed Meyer–Schuster Rearrangement of 3°-Propargylic Alcohols: Synthesis of Densely Arene-Substituted Pyrazolines Bearing Quaternary Centers from α,β-Unsaturated Carbonyl Compounds and Arylhydrazines." [Link]

-

LookChem. "Cas 701-38-2,1-(3-FLUOROPHENYL)PROPAN-1-OL." [Link]

-

Semantic Scholar. "The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds." [Link]

-

SpectraBase. "3-(4-Nitrophenyl)prop-2-yn-1-ol." [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]

- 11. organicreactions.org [organicreactions.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. 197239-54-6 Cas No. | 3-(3-Fluorophenyl)prop-2-yn-1-ol | Apollo [store.apolloscientific.co.uk]

Core Molecular Profile and Spectroscopic Characterization

An In-depth Technical Guide to 1-(3-Fluorophenyl)prop-2-yn-1-ol (CAS: 2107-40-6): A Versatile Building Block for Modern Drug Discovery

Executive Summary: 1-(3-Fluorophenyl)prop-2-yn-1-ol is a key synthetic intermediate possessing a unique combination of three critical functional groups: a fluorinated aromatic ring, a secondary propargylic alcohol, and a terminal alkyne. This trifecta of reactivity makes it an exceptionally valuable building block for researchers in medicinal chemistry and drug development. The presence of the fluorine atom offers a strategic tool for modulating pharmacokinetic and pharmacodynamic properties. The propargylic alcohol provides a handle for various chemical transformations, while the terminal alkyne is primed for highly efficient and specific "click" chemistry reactions. This guide offers a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, providing scientists with the technical insights required to effectively leverage this molecule in their research endeavors.

1-(3-Fluorophenyl)prop-2-yn-1-ol is a chiral secondary alcohol. Its structural features are central to its chemical utility. The electron-withdrawing nature of the fluorine atom at the meta position of the phenyl ring influences the reactivity of the adjacent benzylic alcohol and the aromatic system itself.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2107-40-6 | [1] |

| Molecular Formula | C₉H₇FO | [1] |

| Molecular Weight | 150.15 g/mol | [1][2] |

| IUPAC Name | 1-(3-fluorophenyl)prop-2-yn-1-ol | [1] |

| Appearance | Yellow liquid | [1] |

| Purity | Typically ≥95% |[1] |

Spectroscopic Signature Analysis

Accurate characterization is paramount for verifying the identity and purity of the compound post-synthesis or before use. While specific experimental spectra can vary based on instrumentation and conditions, the following provides an expert interpretation of the expected spectroscopic data based on its structure and analogous compounds.[3][4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be highly informative.

-

Alkyne-H (≡C-H): A singlet or a narrow triplet (due to long-range coupling) is anticipated around δ 2.5-2.8 ppm. This proton is slightly acidic.

-

Hydroxyl-H (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 2.0-4.0 ppm.

-

Methine-H (>CH-OH): A signal, likely a doublet or a multiplet, around δ 5.4-5.6 ppm. Its coupling to the alkyne proton is a key identifier.

-

Aromatic-H's (Ar-H): A complex multiplet pattern between δ 7.0-7.5 ppm is expected for the four protons on the fluorophenyl ring. The fluorine atom will introduce complex splitting patterns (coupling constants, JHF).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Alkyne Carbons (C≡C): Two distinct signals are expected in the range of δ 75-90 ppm. The terminal carbon (≡CH) will appear at the lower end of this range, while the internal carbon will be further downfield.

-

Methine Carbon (>CH-OH): A signal around δ 60-65 ppm.

-

Aromatic Carbons (Ar-C): Multiple signals will be present between δ 110-165 ppm. The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet, typically around δ 160-164 ppm. Other aromatic carbons will show smaller C-F couplings.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹, characteristic of an alcohol.

-

≡C-H Stretch: A sharp, medium-intensity peak around 3250-3300 cm⁻¹. The presence of both this and the O-H band is a strong indicator of the propargyl alcohol structure.

-

C≡C Stretch: A weak but sharp absorption in the range of 2100-2150 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1100-1250 cm⁻¹.

-

Synthesis and Purification Protocol

The most reliable and common method for synthesizing secondary propargyl alcohols is the nucleophilic addition of an acetylide anion to an aldehyde.[5][6] This approach is highly effective for preparing 1-(3-Fluorophenyl)prop-2-yn-1-ol.

Causality Behind the Synthetic Strategy

The chosen method involves the in-situ generation of an ethynyl Grignard reagent (ethynylmagnesium bromide) or an alkali metal acetylide, which then acts as a potent carbon nucleophile. The target electrophile is the carbonyl carbon of 3-fluorobenzaldehyde. The causality is clear: the polarization of the carbonyl group (δ+ on carbon, δ- on oxygen) makes it susceptible to attack by the electron-rich acetylide. This reaction must be conducted under strictly anhydrous and inert conditions because Grignard reagents and acetylides are strong bases that react violently with water and are readily oxidized by air.

Detailed Laboratory Synthesis Protocol

Reaction: 3-Fluorobenzaldehyde + Ethynylmagnesium Bromide → 1-(3-Fluorophenyl)prop-2-yn-1-ol

Materials:

-

3-Fluorobenzaldehyde

-

Magnesium turnings

-

Ethyl bromide

-

Acetylene gas (or a suitable surrogate like ethynyltrimethylsilane followed by deprotection)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is scrupulously dry.

-

Grignard Reagent Formation (Part A - Ethylmagnesium Bromide): Place magnesium turnings in the flask. Add a small volume of anhydrous THF and a crystal of iodine (as an initiator). Slowly add a solution of ethyl bromide in anhydrous THF from the dropping funnel. An exothermic reaction should commence. Maintain a gentle reflux until all the magnesium has been consumed.

-

Grignard Reagent Formation (Part B - Ethynylmagnesium Bromide): Cool the freshly prepared ethylmagnesium bromide solution to 0 °C. Bubble dry acetylene gas through the solution for 1-2 hours. Expert Insight: The bubbling of acetylene forms the desired ethynylmagnesium bromide and ethane gas, which evolves. A steady gas evolution is a sign of a successful reaction.

-

Nucleophilic Addition: While maintaining the temperature at 0 °C, add a solution of 3-fluorobenzaldehyde in anhydrous THF dropwise to the stirred ethynylmagnesium bromide solution. The causality here is to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring & Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, cool the mixture back to 0 °C and carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This protonates the alkoxide intermediate to form the final alcohol product and neutralizes any remaining Grignard reagent.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Synthesis and Purification Workflow Diagram

Sources

- 1. 1-(3-fluorophenyl)prop-2-yn-1-ol 95% | CAS: 2107-40-6 | AChemBlock [achemblock.com]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Sciencemadness Discussion Board - Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

Spectroscopic Characterization of 1-(3-Fluorophenyl)prop-2-yn-1-ol: A Guide for Researchers

An In-Depth Technical Guide

Introduction

1-(3-Fluorophenyl)prop-2-yn-1-ol is a versatile synthetic intermediate whose utility in medicinal chemistry and materials science stems from its unique combination of functional groups: a fluorinated aromatic ring, a secondary propargylic alcohol, and a terminal alkyne.[1] The fluorine substitution can enhance metabolic stability and binding affinity in drug candidates, while the alkyne and alcohol moieties offer reactive handles for diversification through reactions like click chemistry, Sonogashira couplings, or esterification.

Accurate and comprehensive structural elucidation is paramount for ensuring the quality and reliability of any subsequent research. This technical guide provides a detailed overview of the expected spectroscopic data for 1-(3-Fluorophenyl)prop-2-yn-1-ol, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The analysis is presented from a first-principles perspective, grounded in the established behavior of its constituent functional groups, to serve as a robust reference for researchers.

Molecular Structure and Spectroscopic Correlation

The key to interpreting spectroscopic data is to understand the molecular structure and how each part will respond to different analytical techniques.

Sources

A Comprehensive Technical Guide to the Safe Handling of 1-(3-Fluorophenyl)prop-2-yn-1-ol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 1-(3-Fluorophenyl)prop-2-yn-1-ol. As a valuable building block in medicinal chemistry, particularly in the synthesis of fluorinated compounds and complex molecular architectures, a thorough understanding of its hazard profile and the necessary safety measures is paramount for all laboratory personnel. This document synthesizes available safety data with established best practices for handling propargyl alcohols and fluorinated aromatic compounds to ensure a safe and compliant research environment.

Understanding the Compound: Physicochemical Properties and Reactivity Profile

1-(3-Fluorophenyl)prop-2-yn-1-ol is a yellow liquid at room temperature. Its molecular structure, featuring a fluorinated phenyl group, a hydroxyl group, and a terminal alkyne, dictates its reactivity and potential applications.

| Property | Value | Source |

| CAS Number | 2107-40-6 | [1] |

| Molecular Formula | C₉H₇FO | [1][2] |

| Molecular Weight | 150.15 g/mol | [1][2] |

| Appearance | Yellow liquid | [1] |

| Purity | ≥95% | [1] |

The terminal alkyne is a versatile functional group, readily participating in reactions such as Sonogashira couplings and "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition), making it a valuable tool for constructing complex molecules.[3][4][5] The fluorophenyl group can enhance metabolic stability and binding affinity in drug candidates.[3]

Hazard Identification and GHS Classification

1-(3-Fluorophenyl)prop-2-yn-1-ol is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Hazard Classification:

-

Signal Word: Warning [1]

Hazard Statements:

Pictogram:

-

GHS07: Exclamation Mark[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray. [1]

It is crucial to understand that these classifications are based on available data, and the toxicological properties of this specific compound have not been fully investigated.[7] Therefore, it should be handled with the same precautions as a substance with unknown toxicity.

Exposure Control and Personal Protective Equipment (PPE)

Given the irritant nature of 1-(3-Fluorophenyl)prop-2-yn-1-ol, stringent measures must be in place to prevent all routes of exposure.

Engineering Controls

-

Fume Hood: All handling of 1-(3-Fluorophenyl)prop-2-yn-1-ol, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood.[3][8]

-

Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent skin, eye, and respiratory exposure.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: For situations where the fume hood may not provide adequate protection, or during a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Spill and Leak Procedures

-

Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb with an inert material and collect for disposal.

-

Ventilation: Ensure adequate ventilation of the spill area.

Firefighting Measures

While specific data for this compound is not available, general procedures for flammable and potentially toxic liquids should be followed.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [9][10]* Unsuitable Extinguishing Media: A direct stream of water may spread the fire.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides and hydrogen fluoride. [3]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing 1-(3-Fluorophenyl)prop-2-yn-1-ol must be treated as hazardous waste.

-

Dispose of in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain or into the environment.

-

Containers should be triple-rinsed and disposed of appropriately.

Conclusion

1-(3-Fluorophenyl)prop-2-yn-1-ol is a valuable research chemical with a defined set of hazards, primarily related to its irritant properties. By understanding its reactivity, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can effectively mitigate the risks associated with its use. A culture of safety and preparedness is essential when working with this and all laboratory chemicals.

References

-

Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI. (n.d.). Retrieved January 26, 2026, from [Link]

-

First Aid Procedures for Chemical Hazards | NIOSH | CDC. (n.d.). Retrieved January 26, 2026, from [Link]

-

Classifying hazardous chemicals - Safe Work Australia. (n.d.). Retrieved January 26, 2026, from [Link]

-

Propargyl alcohol - SAFETY DATA SHEET. (2018, October 26). Retrieved January 26, 2026, from [Link]

-

Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols. (2009, December 14). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. (2013, September 26). ACS Publications. Retrieved January 26, 2026, from [Link]

-

DANGER Hazard Statement(s) H315: Causes skin irritation H320. (n.d.). The Mosaic Company. Retrieved January 26, 2026, from [Link]

-

3-(3-Fluorophenyl)prop-2-yn-1-ol | C9H7FO | CID 2782697. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Eye Corrosive 2A Eye irritant: Subcategory 2A, Reversible in 21 days GHS Ratings. (2016, October 21). Secure Winter Products. Retrieved January 26, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Cas 701-38-2,1-(3-FLUOROPHENYL)PROPAN-1-OL. (n.d.). LookChem. Retrieved January 26, 2026, from [Link]

-

Material Safety Data Sheet - (S)-N-FMOC-2-Fluorophenylalanine, 95%, (98% E.E.). (n.d.). Cole-Parmer. Retrieved January 26, 2026, from [Link]

-

Material Safety Data Sheet - Propargyl Alcohol, 99%. (n.d.). Cole-Parmer. Retrieved January 26, 2026, from [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Coupling-isomerization synthesis of chalcones. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

-

Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed. Retrieved January 26, 2026, from [Link]

-

Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Material Safety Data Sheet - (S)-N-FMOC-2-Fluorophenylalanine, 95%, (98% E.E.). (n.d.). Cole-Parmer. Retrieved January 26, 2026, from [Link]

-

Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved January 26, 2026, from [Link]

Sources

- 1. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 2. 3-(3-Fluorophenyl)prop-2-yn-1-ol | C9H7FO | CID 2782697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Research Applications of Fluorinated Propargyl Alcohols

Introduction: The Strategic Advantage of Fluorine in Propargyl Alcohols

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and chemical biology.[1] When incorporated into the versatile propargyl alcohol scaffold, fluorine imparts a unique combination of steric and electronic properties that significantly expand its research applications. Propargyl alcohols, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, are valuable synthetic intermediates in their own right.[2][3] The addition of fluorine, the most electronegative element, creates a powerful synergistic effect, modulating the reactivity and biological activity of the parent molecule in predictable and advantageous ways.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, unique properties, and diverse applications of fluorinated propargyl alcohols. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and explore the potential of these compounds to drive innovation in your research.

The Physicochemical Impact of Fluorination

The substitution of hydrogen with fluorine dramatically alters the electronic properties of the propargyl alcohol moiety. The strong electron-withdrawing nature of fluorine influences the acidity of the hydroxyl proton, the reactivity of the alkyne, and the overall molecular conformation.

Enhanced Acidity

Fluorination, particularly at the α-position to the alcohol, significantly increases the acidity of the hydroxyl proton. This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting alkoxide conjugate base. For example, the pKa of propargyl alcohol is approximately 15, whereas the pKa of highly fluorinated alcohols can be substantially lower, making them stronger acids.[5] This enhanced acidity can be leveraged in base-mediated reactions and influences the molecule's interactions with biological targets.

Modulated Reactivity

The electron-withdrawing fluorine atoms also influence the reactivity of the adjacent alkyne. While the specific effects can be complex and context-dependent, fluorination can impact the nucleophilicity of the alkyne and its susceptibility to metal-catalyzed transformations and cycloaddition reactions.

Spectroscopic Signature: ¹⁹F NMR

A significant practical advantage of fluorinated compounds is the ability to use ¹⁹F NMR spectroscopy for characterization and to probe molecular interactions.[6] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it a sensitive reporter of the local electronic environment.[7][8] This allows for the non-invasive monitoring of reactions and the study of binding events with proteins and other biomolecules.[9][10]

| Property | Propargyl Alcohol | Monofluorinated Propargyl Alcohol (representative) | Trifluoromethylated Propargyl Alcohol (representative) |

| pKa | ~15[5] | Lower than 15 | Significantly lower than 15 |

| ¹H NMR (CH-OH) | Variable | Variable, with coupling to ¹⁹F | Variable, with coupling to ¹⁹F |

| ¹³C NMR (alkyne) | ~80, 75 ppm | Shifts influenced by fluorine | Shifts significantly influenced by CF₃ group |

| ¹⁹F NMR (vs. CFCl₃) | N/A | -170 to -250 ppm | -60 to -80 ppm |

| IR (C≡C stretch) | ~2120 cm⁻¹ | ~2150 cm⁻¹ | ~2160 cm⁻¹ |

| C-F Bond Energy | N/A | ~485 kJ/mol | ~485 kJ/mol |

Note: Specific spectroscopic values can vary depending on the substitution pattern and solvent.

Synthesis of Fluorinated Propargyl Alcohols

The synthesis of fluorinated propargyl alcohols can be broadly approached in two ways: by constructing the molecule from fluorinated building blocks or by introducing fluorine into a pre-existing propargyl alcohol scaffold.

Dehydroxyfluorination of Propargyl Alcohols

One of the most direct methods for synthesizing monofluorinated propargyl alcohols is the dehydroxyfluorination of their non-fluorinated precursors using reagents like diethylaminosulfur trifluoride (DAST).[11]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upcycling aromatic polymers through C–H fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rawsource.com [rawsource.com]

- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The preparation of 19F-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isomers of Fluorophenyl Propargyl Alcohol for Advanced Drug Development

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and metabolic properties. When combined with the versatile reactivity of the propargyl alcohol moiety, the resulting fluorophenyl propargyl alcohol isomers present a compelling class of building blocks for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the ortho-, meta-, and para-isomers of fluorophenyl propargyl alcohol. We will delve into the nuanced differences between these positional isomers, offering field-proven insights into their preparation and analysis, thereby empowering researchers to leverage their unique properties in the design of novel therapeutics.

Introduction: The Strategic Value of Fluorine and the Propargyl Moiety in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity. The high electronegativity and small size of the fluorine atom can alter the electronic properties of a molecule and block sites of metabolic oxidation. Propargyl alcohols, on the other hand, are versatile synthetic intermediates.[1] The terminal alkyne provides a handle for a variety of transformations, including click chemistry, Sonogashira coupling, and conversion to other functional groups, while the hydroxyl group can be involved in hydrogen bonding or serve as a point for further derivatization.[2] The combination of these two functionalities in fluorophenyl propargyl alcohols creates a set of isomeric building blocks with significant potential in drug design. Understanding the distinct characteristics of the ortho-, meta-, and para-isomers is crucial for their effective application.

Synthesis of Fluorophenyl Propargyl Alcohol Isomers: A Comparative Approach

The most common and efficient method for synthesizing 1-(fluorophenyl)prop-2-yn-1-ols is the addition of an ethynyl nucleophile to the corresponding fluorobenzaldehyde. This can be achieved through several related but distinct protocols, the choice of which is often dictated by scale, available reagents, and desired purity.

General Synthetic Strategy: Ethynylation of Fluorobenzaldehydes

The core transformation involves the reaction of an ethynyl anion equivalent with the electrophilic carbonyl carbon of a fluorobenzaldehyde. The primary variable in this approach is the source of the ethynyl nucleophile.

A robust and widely used method involves the use of ethynylmagnesium bromide. This Grignard reagent is typically prepared in situ by bubbling acetylene gas through a solution of a suitable Grignard reagent like ethylmagnesium bromide, or it can be purchased as a solution.

Causality Behind Experimental Choices: The use of a Grignard reagent is favored for its high reactivity and relatively low cost. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent and its relatively low reactivity. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions. A molar excess of the ethynyl Grignard reagent is often used to ensure complete consumption of the aldehyde.

An alternative approach utilizes lithium acetylide, which can be generated in situ from acetylene and a strong base like n-butyllithium or lithium diisopropylamide (LDA).

Causality Behind Experimental Choices: Lithium reagents can offer different reactivity profiles and may be preferred in cases where the Grignard reaction is sluggish or gives low yields. The choice of base and reaction conditions can be critical for achieving high conversion.

While less direct for this specific transformation, the Sonogashira coupling of a fluorophenyl halide with propargyl alcohol is a powerful method for forming carbon-carbon bonds between sp2 and sp hybridized carbons.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[3] Although typically used to couple a terminal alkyne with an aryl halide, variations of this reaction can be employed.

Causality Behind Experimental Choices: The Sonogashira coupling is highly versatile and tolerates a wide range of functional groups.[3] The choice of palladium catalyst, ligand, copper source, and base can be optimized to achieve high yields and prevent side reactions like homocoupling of the alkyne.[4]

Below is a generalized workflow for the synthesis of fluorophenyl propargyl alcohol isomers.

Caption: General workflow for the synthesis of fluorophenyl propargyl alcohol isomers.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of each isomer, adapted from established procedures for analogous compounds.[5]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and anhydrous THF.

-

Grignard Formation: Add a small crystal of iodine to initiate the reaction. Slowly add ethyl bromide (1.2 eq) dissolved in anhydrous THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

-

Acetylene Addition: Cool the resulting Grignard solution to 0 °C in an ice bath. Bubble dry acetylene gas through the solution for 30-45 minutes to form ethynylmagnesium bromide.

-

Aldehyde Addition: Slowly add a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous THF via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ortho-isomer.

This isomer is synthesized following Protocol 1, substituting 2-fluorobenzaldehyde with 3-fluorobenzaldehyde.

This isomer is synthesized following Protocol 1, substituting 2-fluorobenzaldehyde with 4-fluorobenzaldehyde.

Characterization of Fluorophenyl Propargyl Alcohol Isomers

The structural elucidation and purity assessment of the synthesized isomers rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structures of the isomers. The position of the fluorine atom on the phenyl ring results in distinct chemical shifts and coupling patterns.

Expertise & Experience: The key diagnostic signals in the ¹H NMR spectrum are the methine proton (CH-OH), the acetylenic proton, and the aromatic protons. The coupling of the fluorine atom to the aromatic protons provides a clear signature for each isomer. In the ¹³C NMR spectrum, the carbon atoms directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, and other carbons in the ring will show smaller two- and three-bond couplings.

Hypothetical Comparative NMR Data:

| Isomer | ¹H NMR (δ, ppm) - Aromatic Region | ¹H NMR (δ, ppm) - CH-OH | ¹H NMR (δ, ppm) - Acetylenic H | ¹³C NMR (δ, ppm) - C-F |

| ortho | ~7.0-7.6 (multiplet) | ~5.5 (doublet) | ~2.7 (doublet) | ~160 (d, ¹JCF ≈ 245 Hz) |

| meta | ~7.1-7.4 (multiplet) | ~5.4 (doublet) | ~2.6 (doublet) | ~163 (d, ¹JCF ≈ 243 Hz) |

| para | ~7.1 (t, 2H), ~7.5 (dd, 2H) | ~5.4 (doublet) | ~2.6 (doublet) | ~162 (d, ¹JCF ≈ 246 Hz) |

Note: The above data are illustrative and may vary depending on the solvent and spectrometer frequency.

Caption: Workflow for the characterization of fluorophenyl propargyl alcohol isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecules.

-

O-H stretch: A broad absorption around 3300-3400 cm⁻¹

-

C≡C-H stretch: A sharp absorption around 3300 cm⁻¹

-

C≡C stretch: A weak absorption around 2100-2200 cm⁻¹

-

C-F stretch: A strong absorption in the range of 1100-1300 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Isomer-Specific Properties and Potential Applications

The position of the fluorine atom can subtly but significantly influence the biological activity and physicochemical properties of the molecule.

-

Ortho-isomer: The proximity of the fluorine atom to the propargyl alcohol side chain may lead to through-space interactions or steric effects that could influence its binding to a biological target.

-

Meta-isomer: The electronic effect of the fluorine atom at the meta position will primarily be inductive, which can alter the pKa of the hydroxyl group and the overall electron density of the aromatic ring.

-

Para-isomer: The fluorine atom at the para position will exert both inductive and resonance effects, which can have a more pronounced impact on the electronic properties of the molecule.

Conclusion

The ortho-, meta-, and para-isomers of fluorophenyl propargyl alcohol are valuable and versatile building blocks for drug discovery. Their synthesis is readily achievable through standard organic transformations, and their distinct electronic and steric properties offer a means to modulate the characteristics of a parent molecule. This guide has provided a comprehensive overview of their synthesis and characterization, empowering researchers to confidently incorporate these valuable reagents into their drug development pipelines. A thorough understanding of the nuances of each isomer is paramount to unlocking their full potential in the rational design of next-generation therapeutics.

References

-

Alvarez-Hernández, A. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. SciELO México. Retrieved from [Link]

- Ho, T. I., & An, I. T. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1843–1845.

-

Kolarovič, A. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)prop-2-yn-1-ol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(3-Fluorophenyl)prop-2-yn-1-ol. PubChem. Retrieved from [Link]

- Nájera, C., & Chinchilla, R. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. ECSOC-5. Retrieved from [Link]

- Welbes, L. L., et al. (2011). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. Current Organic Synthesis, 8(3), 387-394.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Øiestad, E. L., et al. (2019). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(2), 151-161.

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b).... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Sinobio Chemistry. (2024, February 5). What Is Propargyl Alcohol?. Retrieved from [Link]

Sources

- 1. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 6. 1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Catalytic Reactions Involving 1-(3-Fluorophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of potential catalytic applications for the versatile building block, 1-(3-Fluorophenyl)prop-2-yn-1-ol. While direct catalytic studies on this specific molecule are emerging, this document leverages established methodologies for analogous propargyl alcohols and fluorinated compounds to present robust and scientifically grounded protocols. The presence of the fluorine atom on the phenyl ring introduces unique electronic properties that can influence reactivity and selectivity, making this substrate of particular interest in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

The protocols outlined herein are designed to be self-validating, with explanations for the rationale behind the choice of catalysts, reagents, and reaction conditions. All key claims are supported by citations to authoritative literature.

Introduction: The Synthetic Potential of a Fluorinated Propargyl Alcohol

1-(3-Fluorophenyl)prop-2-yn-1-ol is a bifunctional molecule featuring a terminal alkyne and a secondary alcohol.[1] This combination of functional groups allows for a diverse range of chemical transformations. The propargyl alcohol moiety is a well-established synthon in organic chemistry, participating in reactions such as hydrogenations, coupling reactions, and cyclizations.[1] The introduction of a fluorine atom at the meta-position of the phenyl ring can significantly alter the molecule's electronic properties, potentially enhancing metabolic stability and binding affinity in medicinal chemistry contexts.[2]

This guide will explore three key classes of catalytic reactions applicable to 1-(3-Fluorophenyl)prop-2-yn-1-ol:

-

Selective Hydrogenation: Accessing both cis- and trans-allylic alcohols and the saturated alkanol.

-

A³ Coupling (Aldehyde-Alkyne-Amine): A powerful method for synthesizing propargylamines.

-

Gold-Catalyzed Hydrofluorination: A direct route to valuable 3-fluoroallyl alcohols.

Catalytic Hydrogenation: Selective Reduction of the Alkyne

The selective hydrogenation of the alkyne in 1-(3-Fluorophenyl)prop-2-yn-1-ol can yield the corresponding (Z)-allylic alcohol, (E)-allylic alcohol, or the fully saturated alcohol, depending on the catalyst and reaction conditions employed.

Protocol for Selective Hydrogenation to (Z)-1-(3-Fluorophenyl)prop-2-en-1-ol

This protocol utilizes a Lindlar catalyst for the syn-addition of hydrogen across the triple bond, yielding the cis-alkene.

Rationale: The Lindlar catalyst, a palladium catalyst poisoned with lead and quinoline, is a well-established system for the selective semi-hydrogenation of alkynes to Z-alkenes. The poisoning of the catalyst surface prevents over-reduction to the alkane.

Experimental Protocol:

-

Catalyst Preparation: To a solution of 1-(3-Fluorophenyl)prop-2-yn-1-ol (1.0 mmol) in methanol (10 mL), add Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate, 50 mg, 5 mol% Pd).

-

Reaction Setup: The reaction mixture is placed in a flask equipped with a magnetic stir bar and connected to a hydrogen balloon.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen three times. The reaction is then stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (Z)-1-(3-Fluorophenyl)prop-2-en-1-ol.

Expected Outcome: High yield (>95%) and high stereoselectivity for the Z-isomer.

Protocol for Selective Hydrogenation to (E)-1-(3-Fluorophenyl)prop-2-en-1-ol

This protocol employs a dissolving metal reduction to achieve the anti-addition of hydrogen, resulting in the trans-alkene.

Rationale: The Birch reduction, using an alkali metal in liquid ammonia with an alcohol as a proton source, is a classic method for the reduction of alkynes to E-alkenes.

Experimental Protocol:

-

Reaction Setup: A three-necked flask equipped with a dry ice condenser and a gas inlet is charged with liquid ammonia (20 mL) at -78 °C.

-

Reagent Addition: Small pieces of sodium metal (2.5 mmol) are added until a persistent blue color is observed. A solution of 1-(3-Fluorophenyl)prop-2-yn-1-ol (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise.

-

Reaction: The reaction is stirred at -78 °C for 2 hours.

-

Quenching: The reaction is quenched by the careful addition of solid ammonium chloride. The ammonia is allowed to evaporate.

-

Work-up: Water is added to the residue, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (E)-1-(3-Fluorophenyl)prop-2-en-1-ol.

Expected Outcome: Good yield (70-85%) and high stereoselectivity for the E-isomer.

Protocol for Full Hydrogenation to 1-(3-Fluorophenyl)propan-1-ol

This protocol utilizes a standard palladium on carbon catalyst for the complete reduction of the alkyne.[3]

Rationale: Palladium on carbon is a highly active catalyst for the hydrogenation of both alkynes and alkenes to the corresponding alkanes.[3]

Experimental Protocol:

-

Catalyst Preparation: To a solution of 1-(3-Fluorophenyl)prop-2-yn-1-ol (1.0 mmol) in ethanol (10 mL), add 10% Palladium on carbon (10 mg, 1 mol% Pd).

-

Reaction Setup: The reaction is carried out in a Parr hydrogenation apparatus.

-

Hydrogenation: The apparatus is purged with hydrogen, and the reaction is stirred under a hydrogen pressure of 50 psi at room temperature until hydrogen uptake ceases.

-

Work-up: The reaction mixture is filtered through Celite®, and the solvent is removed under reduced pressure.

-

Purification: The product is typically of high purity, but can be further purified by column chromatography if necessary.

Expected Outcome: Quantitative yield of the saturated alcohol.

Table 1: Summary of Hydrogenation Conditions and Expected Products

| Desired Product | Catalyst/Reagents | Solvent | Temperature | Pressure | Expected Yield | Stereoselectivity |

| (Z)-1-(3-Fluorophenyl)prop-2-en-1-ol | Lindlar Catalyst (5% Pd/CaCO₃/Pb) | Methanol | Room Temp. | 1 atm H₂ | >95% | >98% Z |

| (E)-1-(3-Fluorophenyl)prop-2-en-1-ol | Sodium / Liquid Ammonia | THF / NH₃(l) | -78 °C | N/A | 70-85% | >95% E |

| 1-(3-Fluorophenyl)propan-1-ol | 10% Palladium on Carbon | Ethanol | Room Temp. | 50 psi H₂ | >99% | N/A |

A³ Coupling: Synthesis of Propargylamines

The A³ (Aldehyde-Alkyne-Amine) coupling is a one-pot, three-component reaction that provides a straightforward route to propargylamines.

Rationale: This reaction is typically catalyzed by a copper or silver salt, which activates the terminal alkyne for nucleophilic attack. The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by the metal acetylide.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-(3-Fluorophenyl)prop-2-yn-1-ol (1.0 mmol), an aldehyde (e.g., benzaldehyde, 1.1 mmol), and a secondary amine (e.g., piperidine, 1.2 mmol) in acetonitrile (10 mL), add copper(I) iodide (0.05 mmol, 5 mol%).

-

Reaction: The reaction mixture is stirred at 80 °C for 12 hours in a sealed tube.

-

Monitoring: The reaction is monitored by TLC.

-

Work-up: After cooling to room temperature, the solvent is evaporated. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Outcome: Good to excellent yields of the corresponding propargylamine.

Sources

Application Notes and Protocols: Grignard Reaction for the Synthesis of 1-(3-Fluorophenyl)prop-2-yn-1-ol

Document ID: ANP-GR2026-0125

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-(3-Fluorophenyl)prop-2-yn-1-ol, a valuable propargyl alcohol intermediate in pharmaceutical and materials science research. The protocol details the preparation of propargylmagnesium bromide and its subsequent Grignard reaction with 3-fluorobenzaldehyde. Emphasis is placed on the causal relationships behind experimental choices, safety protocols, and troubleshooting, ensuring a reproducible and efficient synthesis.

Introduction and Scientific Context

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] This application note focuses on the synthesis of 1-(3-Fluorophenyl)prop-2-yn-1-ol, a secondary propargyl alcohol. Such compounds are pivotal building blocks due to the reactive nature of the alkyne and hydroxyl functionalities, allowing for further molecular elaboration.

The chosen synthetic route involves the nucleophilic addition of a propargyl Grignard reagent to the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.[3] The success of this synthesis is critically dependent on anhydrous conditions, as Grignard reagents are highly sensitive to moisture, which would lead to quenching of the reagent and reduced yields.[4][5]

Reaction Mechanism and Technical Rationale

The synthesis proceeds in two primary stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the aldehyde.

Stage 1: Formation of Propargylmagnesium Bromide

Magnesium metal inserts into the carbon-bromine bond of propargyl bromide to form the organomagnesium halide.[2] This process is typically initiated on the surface of the magnesium turnings. Activation of the magnesium is often necessary to remove the passivating layer of magnesium oxide, which would otherwise inhibit the reaction.[6] Chemical activation using a small amount of iodine or 1,2-dibromoethane is a common and effective method.[6][7]

A notable characteristic of the propargyl Grignard reagent is its equilibrium with an allenic isomer (allenylmagnesium bromide).[8][9] While this equilibrium exists, the reaction with aldehydes predominantly yields the desired propargyl alcohol.[10]

Stage 2: Nucleophilic Addition

The highly polarized carbon-magnesium bond of the Grignard reagent renders the propargyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.[3] This addition forms a magnesium alkoxide intermediate. The subsequent acidic workup protonates the alkoxide to yield the final product, 1-(3-Fluorophenyl)prop-2-yn-1-ol.[2]

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization

The crude product is typically purified by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.

Expected Characterization Data:

-

¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the terminal alkyne proton.

-

¹³C NMR: The spectrum will display signals for the fluorinated aromatic ring carbons, the alkyne carbons, and the carbinol carbon.

-

IR Spectroscopy: Key stretches to observe include a broad O-H band (~3300 cm⁻¹), the terminal alkyne C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2120 cm⁻¹), and C-F stretches in the fingerprint region.

Safety and Hazard Management

-

Propargyl Bromide: This reagent is toxic, a potent lachrymator, and flammable. [10][11]It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. [12][13]* Diethyl Ether & THF: These solvents are extremely flammable. [10]Ensure there are no ignition sources nearby. All heating should be done using a heating mantle or water bath.

-

Grignard Reagents: These are highly reactive and react violently with water and protic solvents. The quenching step must be performed slowly and with adequate cooling.

-

Workup: The addition of aqueous acid is exothermic. Proper cooling and slow addition are critical to prevent uncontrolled reactions.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Grignard reaction fails to initiate | Inactive magnesium surface (oxide layer); wet glassware or solvent. | Crush the magnesium turnings before use. [12]Ensure all equipment and reagents are scrupulously dry. [5]Add a few drops of 1,2-dibromoethane as an additional activator. [7] |

| Low yield of final product | Incomplete Grignard formation; premature quenching of the Grignard reagent. | Allow for a longer reaction time for the Grignard formation. Check the quality and dryness of the THF. [4] |

| Formation of significant byproducts | Wurtz coupling of the propargyl bromide; isomerization of the Grignard reagent. | Maintain a low temperature during the addition of propargyl bromide. Use dilute solutions to minimize side reactions. |

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

JoVE. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Sciencemadness.org. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

-

Reddit. (2016). Making Propargyl Grignard reagent. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Why do Grignard reagents add to propargyl alcohols? Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-Fluorophenyl)prop-2-yn-1-ol. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Synthesis of 3-benzylisoquinolines by domino imination/cycloisomerisation of 2-propargylbenzaldehydes. Retrieved from [Link]

-

ACS Publications. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved from [Link]

-

Arkivoc. (n.d.). Formal allene insertion into amides. Reaction of propargyl magnesium bromide with morpholine amides. Retrieved from [Link]

-

PubMed Central. (2025). Cascade Grignard Addition: Propargyl Claisen Rearrangement for the Stereoselective Synthesis of α‑Allene Quaternary Centers in Cyclohexanones. Retrieved from [Link]

-

ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

YouTube. (2023). Making a Grignard reagent from elemental magnesium. Retrieved from [Link]

-

Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

Cole-Parmer. (n.d.). Propargyl bromide, 80 wt% solution in toluene, stabilized. Retrieved from [Link]

- Google Patents. (n.d.). Treatment method for recovering tetrahydrofuran from grignard reaction.

-

ResearchGate. (2025). Characterization of the structural, spectroscopic, nonlinear optical, electronic properties and antioxidant activity of the N-{4'-[(E)-3-(Fluorophenyl)-1-(phenyl)-prop-2-en-1-one]}-acetamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Tetramethyl[2.2]paracyclophane-4,5,12,13-tetracarboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.

-

ACS Publications. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Retrieved from [Link]

- Google Patents. (n.d.). US3347912A - Novel grignard reagents.

-

PubMed Central. (n.d.). Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. Retrieved from [Link]

Sources

- 1. Grignard Reaction [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sciencemadness Discussion Board - Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. Propargylmagnesium Bromide | 13254-27-8 [chemicalbook.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. fishersci.com [fishersci.com]

- 12. orgsyn.org [orgsyn.org]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes and Protocols for Sonogashira Coupling with Derivatives of 1-(3-Fluorophenyl)prop-2-yn-1-ol

Introduction: The Strategic Union of Fluorine and Alkynes in Modern Drug Discovery

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[3][4] The reaction's value is underscored by its operational simplicity under mild conditions, its tolerance of a wide array of functional groups, and its utility in creating conjugated enynes and arylalkynes.[1][3]

This guide focuses on the application of the Sonogashira coupling to a specific class of substrates: derivatives of 1-(3-fluorophenyl)prop-2-yn-1-ol. Propargyl alcohols are valuable bifunctional building blocks in organic synthesis.[5][6] The incorporation of a fluorine atom on the phenyl ring is of particular significance in medicinal chemistry. The judicious placement of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting its conformation, pKa, metabolic stability, and binding affinity to biological targets.[7][8] Consequently, the synthesis of fluorinated arylalkynol scaffolds via the Sonogashira coupling represents a strategically important avenue for the development of novel therapeutic agents.

This document provides a detailed exploration of the mechanistic underpinnings of the Sonogashira reaction, followed by a comprehensive, step-by-step protocol for its application to 1-(3-fluorophenyl)prop-2-yn-1-ol derivatives. Troubleshooting guidelines and a summary of key reaction parameters are also included to empower researchers in the successful application of this pivotal reaction.

Mechanistic Insights: The Dual Catalytic Cycle

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] This dual catalytic system allows the reaction to proceed under mild conditions, often at room temperature.[9][10]

The Palladium Cycle:

-

Oxidative Addition: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a square planar palladium(II) complex.[2]

-

Transmetalation: A copper acetylide, formed in the concurrent copper cycle, transfers the alkyne group to the palladium(II) complex. This is often the rate-determining step of the overall reaction.[1][11]

-

Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product (the arylalkyne) and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This interaction increases the acidity of the terminal proton.[11]

-

Deprotonation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate.[12] This intermediate is then poised to participate in the transmetalation step of the palladium cycle.

The synergy between these two cycles is crucial for the high efficiency of the Sonogashira reaction. While copper-free Sonogashira protocols exist, the copper co-catalyst often accelerates the reaction, allowing for milder conditions.[9][13] However, the presence of copper can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), necessitating careful control of reaction conditions, particularly the exclusion of oxygen.[9][13]

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 1-(3-Fluorophenyl)prop-2-yn-1-ol with an Aryl Iodide

This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling of 1-(3-fluorophenyl)prop-2-yn-1-ol with an aryl iodide. Reaction conditions may require optimization depending on the specific aryl halide used.

Materials:

-

1-(3-Fluorophenyl)prop-2-yn-1-ol

-

Aryl iodide (e.g., 4-iodotoluene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen) supply

-

Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.) to the flask via syringe.

-

Initial Stirring: Stir the resulting mixture at room temperature for 15-20 minutes. The solution should become a homogeneous yellow-brown mixture.

-

Alkyne Addition: Add 1-(3-fluorophenyl)prop-2-yn-1-ol (1.2 mmol, 1.2 equiv.) to the reaction mixture dropwise via syringe.

-

Reaction Monitoring: Heat the reaction to 50-60 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.

-

Workup:

-